molecular formula C13H22BNO2 B13136998 (3-((Diisopropylamino)methyl)phenyl)boronic acid

(3-((Diisopropylamino)methyl)phenyl)boronic acid

Cat. No.: B13136998
M. Wt: 235.13 g/mol
InChI Key: YOZATTMUJDWJEK-UHFFFAOYSA-N
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Description

(3-((Diisopropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diisopropylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Diisopropylamino)methyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: This can be achieved through the hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.

    Introduction of the Diisopropylamino Methyl Group: This step involves the alkylation of the phenyl ring with diisopropylamine and formaldehyde under basic conditions.

Industrial Production Methods:

Types of Reactions:

    Suzuki-Miyaura Coupling: This is a key reaction where this compound can participate in the formation of carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The diisopropylamino methyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(3-((Diisopropylamino)methyl)phenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-((Diisopropylamino)methyl)phenyl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the diisopropylamino methyl group, making it less sterically hindered.

    (4-((Diisopropylamino)methyl)phenyl)boronic Acid: Similar structure but with the substituent in the para position.

Uniqueness: (3-((Diisopropylamino)methyl)phenyl)boronic acid is unique due to the presence of the diisopropylamino methyl group, which can influence its reactivity and steric properties, making it suitable for specific applications in organic synthesis.

Properties

Molecular Formula

C13H22BNO2

Molecular Weight

235.13 g/mol

IUPAC Name

[3-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-6-5-7-13(8-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3

InChI Key

YOZATTMUJDWJEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN(C(C)C)C(C)C)(O)O

Origin of Product

United States

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